2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Overview
Description
“2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide” is a chemical compound with the CAS Number: 58125-40-9 . It has a molecular weight of 255.75 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClN2OS . The structure of this compound can be analyzed using various spectroscopic techniques, but specific structural details are not provided in the search results.
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 491.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 202.1±5.0 cm3 .
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
In the realm of spectroscopy and quantum mechanics, derivatives of benzothiazolinone acetamide, which are structurally similar to 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, have been utilized for various studies. For instance, their use in photochemical and thermochemical modeling demonstrates their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing notable light harvesting efficiency. Additionally, these compounds have been investigated for their nonlinear optical (NLO) activities, which are crucial in the field of photonics and telecommunications. Moreover, molecular docking studies, particularly with Cyclooxygenase 1 (COX1), have provided insights into ligand-protein interactions, an area significant in drug design and enzymatic studies (Mary et al., 2020).
Antitumor Activity
The antitumor properties of benzothiazole derivatives, closely related to this compound, have been explored. These compounds, tested against various human tumor cell lines, have shown considerable anticancer activity, highlighting their potential in oncological research and therapy (Yurttaş et al., 2015).
Metabolic Stability in Drug Development
The modification of benzothiazole derivatives to improve metabolic stability has been a subject of interest, particularly in the development of drugs targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). This research is crucial in enhancing the pharmacokinetic profiles of therapeutic compounds (Stec et al., 2011).
Analgesic Activity
Research into acetamide derivatives, structurally related to this compound, has shown their potential in the development of analgesic drugs. These compounds have been tested for their efficacy against various nociceptive stimuli, contributing to the search for new pain-relief medications (Kaplancıklı et al., 2012).
Antimicrobial Activity
The synthesis of novel imines and thiazolidinones, which are chemically akin to this compound, has led to the development of compounds with significant antimicrobial properties. This is particularly relevant in the fight against drug-resistant bacteria and the development of new antibiotics (Fuloria et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways. They are involved in various cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets (JNK2 and JNK3 kinases) by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects multiple biochemical pathways. These kinases are part of the MAPK signaling pathway, which regulates various cellular processes. By inhibiting these kinases, the compound disrupts the MAPK signaling pathway, leading to downstream effects such as altered cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of JNK2 and JNK3 kinases by this compound leads to changes in cellular processes such as proliferation, differentiation, and apoptosis . These changes at the molecular and cellular level could potentially have therapeutic implications, such as in the treatment of diseases where these processes are dysregulated .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound may bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a form of programmed cell death, by activating specific signaling cascades. Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling pathways and affect cellular functions. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors. Long-term exposure to this compound can lead to sustained effects on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, resulting in the formation of metabolites that can have distinct biological activities. These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different compartments, such as the cytoplasm, nucleus, or organelles, depending on its chemical properties and interactions with cellular components. This localization can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it can exert its effects. For example, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. Alternatively, it may localize to the nucleus, where it can modulate gene expression and other nuclear processes .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-10(15)14-11-8(6-13)7-3-1-2-4-9(7)16-11/h1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINNDRXRUKLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350353 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-40-9 | |
Record name | 2-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.